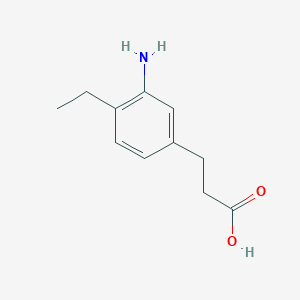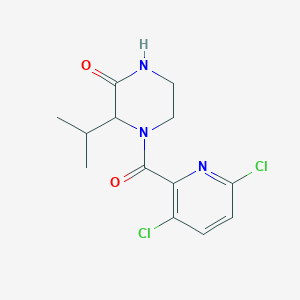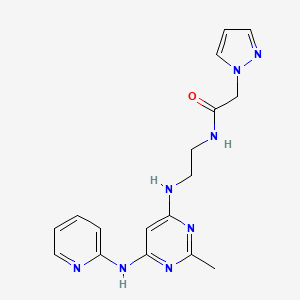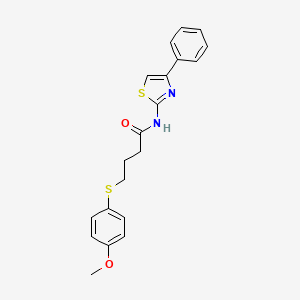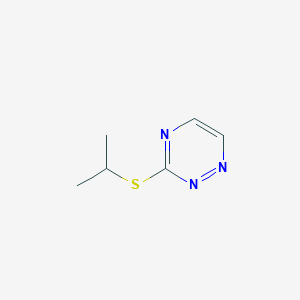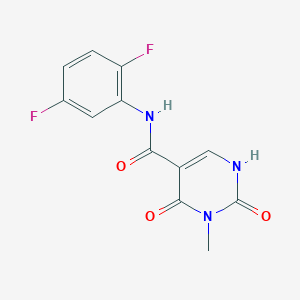
N-(2,5-difluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-difluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with various functional groups, including a carboxamide group, a methyl group, and a 2,5-difluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, along with the various substituents. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry would likely be used to analyze the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific data, it’s difficult to provide a detailed analysis of these properties .Aplicaciones Científicas De Investigación
Inhibitors of NF-kappaB and AP-1 Gene Expression
A study conducted by Palanki et al. (2000) focused on improving the oral bioavailability of a compound similar in structure to N-(2,5-difluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which is an inhibitor of NF-kappaB and AP-1 transcription factors. This research aimed at cell-based activity enhancement and examined gastrointestinal permeability using the Caco-2 cell line, showing the critical nature of the carboxamide group at the 5-position for activity (Palanki et al., 2000).
Antipathogenic Activity
Limban et al. (2011) synthesized acylthioureas with significant antipathogenic activity against biofilm-forming bacteria, indicating potential for further development into novel anti-microbial agents. This research illustrates the utility of specific structural moieties for combating resistant bacterial strains (Limban et al., 2011).
Potential Biological Agents
Akbari et al. (2008) explored the synthesis of new tetrahydropyrimidine derivatives, showcasing significant antimicrobial activities. This suggests the broad utility of tetrahydropyrimidine structures, including this compound, in developing potential biological agents (Akbari et al., 2008).
HIV-1 Reverse Transcriptase Inhibitors
A novel series including structures similar to this compound was identified by Devale et al. (2017) as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. This highlights the relevance of such compounds in the development of new therapeutic agents for HIV (Devale et al., 2017).
Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid
Research by Sukach et al. (2015) on the synthesis of new trifluoromethylated analogues, including compounds structurally related to this compound, provides insights into their potential as novel compounds with unique properties (Sukach et al., 2015).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various biological targets (such as proteins or DNA) are investigated. Without specific information on this compound, it’s difficult to speculate on its potential mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3/c1-17-11(19)7(5-15-12(17)20)10(18)16-9-4-6(13)2-3-8(9)14/h2-5H,1H3,(H,15,20)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCWRQPDPCGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
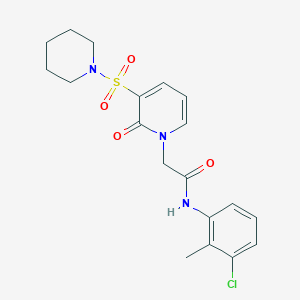
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2875638.png)
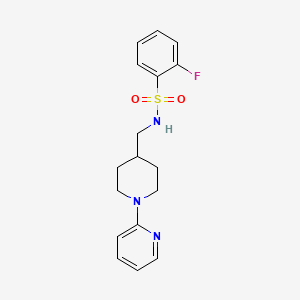
![Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2875640.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid](/img/structure/B2875643.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2875644.png)
